molecular formula C12H17ClF3N3 B14087168 N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride

N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B14087168
M. Wt: 295.73 g/mol
InChI Key: QYEQOOYFDFHPBL-UHFFFAOYSA-N
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Description

N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted pyridine compounds. One common method involves the use of N-hetaryl ureas and alcohols under catalyst-free conditions . This environmentally friendly technique allows for the high-yield synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine hydrochloride stands out due to its unique combination of a piperidine ring, trifluoromethyl group, and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClF3N3

Molecular Weight

295.73 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C12H16F3N3.ClH/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9;/h1-2,5,9,16H,3-4,6-8H2,(H,17,18);1H

InChI Key

QYEQOOYFDFHPBL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=N2)C(F)(F)F.Cl

Origin of Product

United States

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